
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt is a chemical compound with the molecular formula C24H60N4O48P8-8 and a molecular weight of 1420.521288 . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by dihydrogen phosphate groups, and the resulting anion is neutralized by four ammonium ions. It is commonly used in biochemical and molecular biology research due to its unique properties.
Vorbereitungsmethoden
The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt typically involves the phosphorylation of glucose. The process begins with the protection of the hydroxyl groups of glucose, followed by selective phosphorylation at positions 1 and 6. The protected glucose is then deprotected, and the resulting compound is neutralized with ammonium ions to form the tetraammonium salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phosphate groups back to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in studies involving glucose metabolism and phosphate group interactions.
Medicine: It is utilized in research related to diabetes and other metabolic disorders.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It can also interact with proteins that bind to phosphate groups, affecting their activity and function. The molecular targets and pathways involved include glucose transporters, kinases, and phosphatases .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt can be compared with other similar compounds such as:
Alpha-D-Glucopyranose, 1-phosphate: This compound has a single phosphate group at position 1.
Alpha-D-Glucopyranose, 6-phosphate: This compound has a single phosphate group at position 6.
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt: This compound has two ammonium ions instead of four.
The uniqueness of this compound lies in its dual phosphorylation and tetraammonium neutralization, which provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
71662-15-2 |
|---|---|
Molekularformel |
C6H26N4O12P2 |
Molekulargewicht |
408.24 g/mol |
IUPAC-Name |
tetraazanium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);4*1H3/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
InChI-Schlüssel |
ILGAECFSPKRVMM-QMKHLHGBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


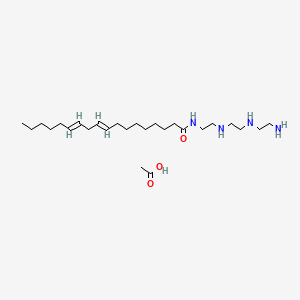
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
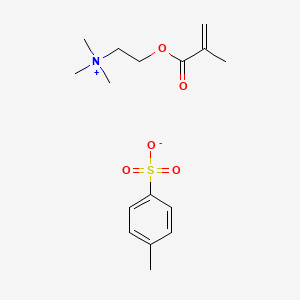

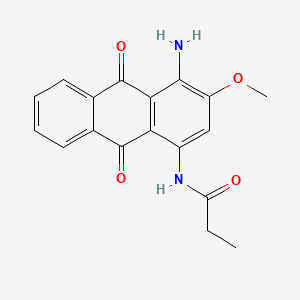
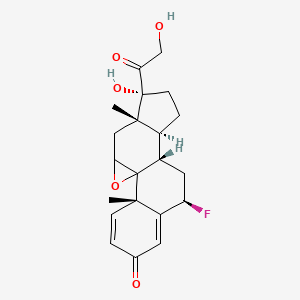


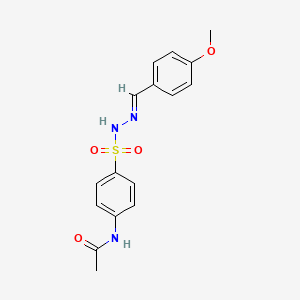
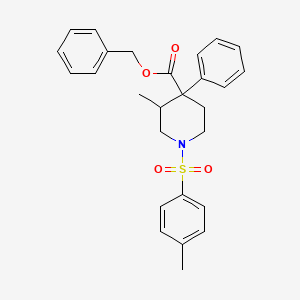
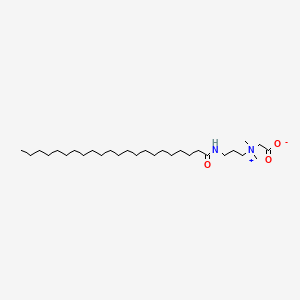


![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
